4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Mechanism of Action
Target of Action
It’s known that pyrrole derivatives can bind to multiple receptors and have been used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Pyrrole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s known that pyrrole derivatives can have various biologically vital properties .
Biochemical Analysis
Biochemical Properties
4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can influence the compound’s reactivity and binding affinity. For instance, it has been observed that fluorinated pyrroles can act as inhibitors of certain enzymes, such as HCV NS5B polymerase and angiotensin II receptor antagonists . The interactions between this compound and these enzymes are primarily driven by hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s activity and affect biochemical pathways.
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, fluorinated pyrrole derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells . The compound can influence cell signaling pathways, such as the FGFR signaling pathway, leading to changes in gene expression and cellular metabolism. Additionally, this compound may affect the activity of key metabolic enzymes, thereby altering the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The fluorine atom in the compound enhances its binding affinity to target proteins through hydrogen bonding and van der Waals interactions . This binding can result in the inhibition or activation of enzymes, leading to changes in gene expression and cellular function. For example, the compound has been shown to inhibit the activity of HCV NS5B polymerase, thereby blocking viral replication . Additionally, the presence of the carboxylic acid group allows the compound to form ionic interactions with positively charged amino acid residues in the target protein.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional benefits. These dosage-dependent effects are crucial for determining the optimal therapeutic window for the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. The interactions with metabolic enzymes, such as cytochrome P450s, play a key role in determining the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its binding affinity to targeting proteins . These interactions can affect the compound’s activity and function within the cell. For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may influence cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the fluorination of a pyrrole precursor. One common method is the electrophilic fluorination of N-methylpyrrole using fluorinating agents such as xenon difluoride. The reaction is carried out under controlled conditions to prevent over-fluorination and polymerization of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high yield and purity of the product, often requiring multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-pyrrole-2-carboxylic acid: Lacks the methyl group, resulting in different chemical properties.
1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the fluorine atom, affecting its reactivity and biological activity.
4-Fluoro-1H-pyrrole: Lacks the carboxylic acid group, altering its solubility and reactivity.
Uniqueness
4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound in various applications, from chemical synthesis to pharmaceutical development.
Properties
IUPAC Name |
4-fluoro-1-methylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUPYQLZPKLQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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